molecular formula C22H32N2O6 B4685362 1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate

Cat. No. B4685362
M. Wt: 420.5 g/mol
InChI Key: AUUCCHDXWFJMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated in various studies.

Mechanism of Action

The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. It also activates the PI3K/Akt signaling pathway, which is known to regulate cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. The compound has been shown to exhibit low toxicity and high solubility, making it a promising candidate for drug development. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis. In addition, the compound has shown anti-inflammatory activity by suppressing the production of inflammatory cytokines such as TNF-α and IL-6. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate has several advantages for lab experiments. The compound exhibits low toxicity and high solubility, making it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, the compound has some limitations as well. It has poor stability in aqueous solutions, which can limit its use in certain experiments. In addition, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate. One direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its therapeutic efficacy. Another direction is to explore the use of the compound as a tool for studying various signaling pathways in the body. The compound's ability to modulate these pathways makes it a promising candidate for use in basic research. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for a variety of diseases.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound exhibits significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. In addition, the compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-23-19-10-6-9-18(20(19)24-2)16-22-13-11-21(12-14-22)15-17-7-4-3-5-8-17;3-1(4)2(5)6/h3-4,6,9-10,17H,5,7-8,11-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUCCHDXWFJMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate
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1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate
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1-(3-cyclohexen-1-ylmethyl)-4-(2,3-dimethoxybenzyl)piperazine oxalate

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